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molecular formula C15H19NO B8352533 1-Hexylindole-4-carbaldehyde

1-Hexylindole-4-carbaldehyde

Cat. No. B8352533
M. Wt: 229.32 g/mol
InChI Key: DRCKUUJYTJZVGP-UHFFFAOYSA-N
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Patent
US05811439

Procedure details

There were dissolved, in 26 ml of dimethylformamide, 2.00 g of indole-4-carbaldehyde and 4.64 g of n-hexyl bromide, followed by addition of 9.52 g of potassium carbonate and heating the reaction solution to 55° C. with stirring for 12.5 hours. The reaction solution was poured into 500 ml of a 10% aqueous solution of ammonium chloride followed by extraction with ethyl acetate (150 ml×3). The resulting organic phase was washed with a saturated common salt solution, dried over anhydrous sodium sulfate, followed by removal of the solvent through evaporation under reduced pressure. The resulting crude product was purified by silica gel column chromatography (hexane:ethyl acetate=10:1) to give 1.91 g of 1-hexylindole-4-carbaldehyde as a yellow oily substance. The yield thereof was found to be 61%.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
4.64 g
Type
reactant
Reaction Step One
Quantity
9.52 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
26 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[CH:8]=[CH:7][CH:6]=[C:5]([CH:10]=[O:11])[C:4]=2[CH:3]=[CH:2]1.[CH2:12](Br)[CH2:13][CH2:14][CH2:15][CH2:16][CH3:17].C(=O)([O-])[O-].[K+].[K+].[Cl-].[NH4+]>CN(C)C=O>[CH2:12]([N:1]1[C:9]2[CH:8]=[CH:7][CH:6]=[C:5]([CH:10]=[O:11])[C:4]=2[CH:3]=[CH:2]1)[CH2:13][CH2:14][CH2:15][CH2:16][CH3:17] |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
N1C=CC=2C(=CC=CC12)C=O
Name
Quantity
4.64 g
Type
reactant
Smiles
C(CCCCC)Br
Name
Quantity
9.52 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Two
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Step Three
Name
Quantity
26 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Stirring
Type
CUSTOM
Details
with stirring for 12.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ethyl acetate (150 ml×3)
WASH
Type
WASH
Details
The resulting organic phase was washed with a saturated common salt solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
followed by removal of the solvent through evaporation under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting crude product was purified by silica gel column chromatography (hexane:ethyl acetate=10:1)

Outcomes

Product
Details
Reaction Time
12.5 h
Name
Type
product
Smiles
C(CCCCC)N1C=CC=2C(=CC=CC12)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.91 g
YIELD: CALCULATEDPERCENTYIELD 60.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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